molecular formula C7H8BrClN2 B13571867 1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-amine

1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-amine

Cat. No.: B13571867
M. Wt: 235.51 g/mol
InChI Key: UMTWEFLEZXQDSH-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-amine is an organic compound that belongs to the class of substituted pyridines. It is characterized by the presence of bromine and chlorine atoms on the pyridine ring, which significantly influence its chemical properties and reactivity. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-amine typically involves the halogenation of pyridine derivatives. The process begins with the chlorination of a pyridine compound, followed by bromination to introduce the bromine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form strong interactions with target molecules. These interactions can influence various biological pathways and processes .

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

1-(5-bromo-2-chloropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H8BrClN2/c1-4(10)6-2-5(8)3-11-7(6)9/h2-4H,10H2,1H3

InChI Key

UMTWEFLEZXQDSH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC(=C1)Br)Cl)N

Origin of Product

United States

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